molecular formula C9F20O B3040193 Perfluoro-2-trifluoromethyl-4-oxanonane CAS No. 169477-62-7

Perfluoro-2-trifluoromethyl-4-oxanonane

Cat. No.: B3040193
CAS No.: 169477-62-7
M. Wt: 504.06 g/mol
InChI Key: ODWOZMSHTDFDFA-UHFFFAOYSA-N
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Description

Perfluoro-2-trifluoromethyl-4-oxanonane (CAS No. 169477-62-7) is a fluorinated ether compound characterized by a nine-membered oxanonane ring structure. Its molecular formula is C₈F₁₇O, with a trifluoromethyl (-CF₃) substituent at the 2-position and extensive perfluorination across the backbone . This structure imparts high thermal stability, chemical resistance, and hydrophobicity, making it suitable for specialized applications such as fluoropolymer processing aids, surfactants, or coatings in extreme environments. Unlike linear perfluoroalkyl acids (e.g., PFOA or PFBA), its cyclic ether backbone and branched fluorinated substituents may alter its environmental persistence and biological interactions .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5-undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9F20O/c10-1(5(17,18)19,6(20,21)22)8(26,27)30-9(28,29)4(15,16)2(11,12)3(13,14)7(23,24)25
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWOZMSHTDFDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60895671
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169477-62-7
Record name 1,1,1,2,2,3,3,4,4,5,5-Undecafluoro-5-[1,1,2,3,3,3-hexafluoro-2-(trifluoromethyl)propoxy]pentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60895671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of perfluoro-2-trifluoromethyl-4-oxanonane typically involves the reaction of perfluorinated precursors under controlled conditions. One common method involves the use of perfluorinated ethers and perfluorinated alcohols as starting materials. The reaction is often carried out in the presence of strong bases or catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes as described above. The process typically includes steps such as distillation and purification to obtain the compound in high purity. The use of specialized equipment and stringent safety measures is essential due to the reactivity and toxicity of some of the intermediates and reagents involved .

Chemical Reactions Analysis

Types of Reactions

Perfluoro-2-trifluoromethyl-4-oxanonane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as sodium hydroxide or ammonia .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of functionalized perfluorinated compounds .

Scientific Research Applications

Perfluoro-2-trifluoromethyl-4-oxanonane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of perfluoro-2-trifluoromethyl-4-oxanonane involves its interaction with molecular targets through its fluorinated structure. The compound’s high electronegativity and low polarizability allow it to interact with various biological and chemical systems, often leading to changes in surface properties and reactivity. The specific pathways and targets depend on the application and context in which the compound is used .

Comparison with Similar Compounds

Oxepane,2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro (CAS 788-41-0)

  • Molecular Formula : C₇F₁₂O.
  • Structure : A seven-membered oxepane ring with full perfluorination except for the oxygen atom. Lacks the trifluoromethyl branch present in the target compound.
  • Properties: Higher rigidity due to smaller ring size and absence of branching, leading to lower solubility in organic solvents compared to Perfluoro-2-trifluoromethyl-4-oxanonane. Applications include lubricants and dielectric fluids .

Butane,1,1,2,2,3,3,4,4-octafluoro-1,4-bis[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy] (CAS 23228-90-2)

  • Molecular Formula : C₁₀F₂₂O₂.
  • Structure : A linear butane chain with terminal trifluoromethyl ether groups.
  • Properties: Linear architecture enhances volatility (lower boiling point) but reduces thermal stability relative to cyclic this compound. Used in fire-retardant formulations .

Perfluorooctanoic Acid (PFOA, CAS 335-67-1)

  • Molecular Formula : C₈HF₁₅O₂.
  • Structure : Linear perfluorinated carbon chain with a carboxylic acid group.
  • In contrast, this compound’s ether linkage and non-ionic structure may reduce bioaccumulation but require further study .

Data Table: Key Properties of Compared Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Toxicity Data (if available)
This compound 169477-62-7 C₈F₁₇O ~468.05 Cyclic ether, -CF₃ branch Fluoropolymer processing Limited data; suspected lower bioaccumulation
Oxepane,dodecafluoro 788-41-0 C₇F₁₂O ~328.06 Cyclic ether Lubricants, dielectrics No specific toxicity studies
Butane,bis(trifluoromethyl ether) 23228-90-2 C₁₀F₂₂O₂ ~638.10 Linear ether, -CF₃ termini Fire retardants Unreported; structural analogs show moderate toxicity
Perfluorooctanoic Acid (PFOA) 335-67-1 C₈HF₁₅O₂ 414.07 Carboxylic acid Surfactants, coatings Carcinogenic, hepatotoxic, persistent

Research Findings and Critical Analysis

Structural Influences on Environmental Behavior

  • Cyclic vs.
  • Branching Effects : The trifluoromethyl group in the target compound may hinder enzymatic degradation, though its ether oxygen could introduce hydrolytic instability absent in fully fluorinated acids .

Regulatory and Substitution Challenges

As noted by the Secretariat of the Persistent Organic Pollutants Review Committee, fluorochemical alternatives require continuous assessment of substitution risks .

Biological Activity

Perfluoro-2-trifluoromethyl-4-oxanonane, a member of the perfluoroalkyl substances (PFAS) family, has garnered attention due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, drawing from diverse research findings and case studies.

Overview of PFAS

PFAS are synthetic compounds characterized by their carbon-fluorine bonds, which confer remarkable stability and resistance to degradation. These compounds are used in various industrial applications, including firefighting foams, waterproofing agents, and non-stick coatings. However, their persistence in the environment raises concerns regarding their bioaccumulation and potential health impacts.

Chemical Structure and Properties

This compound features a perfluorinated carbon chain with a trifluoromethyl group. This structure enhances its lipophilicity and stability, affecting its interaction with biological systems. The trifluoromethyl group is known to influence the biological activity of compounds by enhancing membrane permeability and altering metabolic pathways .

Toxicological Profiles

Studies have shown that PFAS can disrupt endocrine functions, particularly affecting thyroid hormone levels . The biological activity of this compound may include:

  • Endocrine Disruption : Research indicates that PFAS can interfere with hormone signaling pathways, leading to altered reproductive and developmental outcomes .
  • Carcinogenic Potential : Some studies suggest that certain PFAS may exhibit carcinogenic properties, particularly in liver tissues . For instance, exposure to similar compounds has been linked to liver tumors in rodent models .

Case Studies

  • Wildlife Exposure : A study on roe deer indicated significant bioaccumulation of PFAS in liver tissues, suggesting environmental exposure pathways that could also apply to this compound. The study highlighted the correlation between PFAS levels in wildlife and environmental contamination sources .
  • Human Health Impacts : Epidemiological studies have associated PFAS exposure with various health issues, including immune system effects and increased cholesterol levels. Specific investigations into perfluoroalkyl substances have shown potential links to liver disease and reproductive health issues .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and related PFAS compounds:

Study FocusFindingsReference
Endocrine DisruptionAltered thyroid hormone levels
Carcinogenic PotentialLiver tumor development in rodent models
Wildlife BioaccumulationHigh PFAS levels in roe deer liver
Human Health RisksAssociation with immune dysfunction

The mechanisms through which this compound exerts its biological effects may involve:

  • Membrane Interaction : The lipophilic nature of PFAS allows them to integrate into cellular membranes, potentially disrupting membrane integrity and function.
  • Gene Expression Modulation : Studies have indicated that certain PFAS can alter gene expression related to metabolic processes and stress responses in cells .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying Perfluoro-2-trifluoromethyl-4-oxanonane in environmental matrices?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard due to its sensitivity for perfluorinated compounds. Calibration should use certified reference materials (e.g., sodium perfluoroalkane sulfonates listed in ) to account for matrix effects. Isotopic dilution with labeled internal standards (e.g., deuterated analogs) improves accuracy. For structural confirmation, combine with high-resolution NMR (e.g., 19F^{19}\text{F} NMR) to resolve fluorinated substituents .

Q. What synthetic routes are effective for synthesizing this compound?

  • Methodological Answer : Electrochemical fluorination (ECF) or telomerization are common for perfluorinated ethers. For example, fluorination of precursor alcohols (e.g., octafluoro-1-pentanol analogs in ) using sulfur tetrafluoride (SF4SF_4) under inert atmospheres ensures controlled fluorination. Post-synthesis purification requires fractional distillation or supercritical CO2_2 extraction to isolate the target compound from byproducts like perfluoroalkyl acids .

Q. How should researchers handle stability challenges during storage of this compound?

  • Methodological Answer : Store in airtight, fluoropolymer-lined containers at -20°C to prevent degradation via hydrolysis. Pre-purge containers with nitrogen to eliminate moisture. Regularly monitor purity using gas chromatography (GC-FID) or 19F^{19}\text{F} NMR, as trace degradation products (e.g., perfluorinated acids) can skew experimental results .

Advanced Research Questions

Q. How can contradictions in toxicological data for this compound across in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from differences in metabolic activation or bioavailability. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro cytotoxicity data (e.g., liver cell lines) with in vivo observations (e.g., hepatic hypertrophy in rodents). Cross-validate with biomonitoring of metabolites (e.g., perfluorooctanoic acid analogs in ) in exposed organisms .

Q. What experimental designs are critical for assessing the environmental persistence of this compound?

  • Methodological Answer : Conduct aerobic/anaerobic biodegradation studies under simulated environmental conditions (soil, water) with 14C^{14}\text{C}-labeled compound tracing. Measure half-life (t1/2t_{1/2}) and transformation products via LC-MS/MS. Compare with structurally related perfluoroalkyl ethers (e.g., oxirane derivatives in ) to identify degradation resistance mechanisms .

Q. How can mechanistic interactions between this compound and biomolecules be elucidated?

  • Methodological Answer : Employ molecular docking simulations and surface plasmon resonance (SPR) to study binding affinity with proteins like serum albumin or peroxisome proliferator-activated receptors (PPARs). Validate with isothermal titration calorimetry (ITC) and in vitro assays using hepatic microsomes to quantify metabolite formation .

Q. What strategies mitigate interference from co-occurring PFAS during analysis of this compound?

  • Methodological Answer : Use orthogonal chromatographic separation (e.g., C18 and porous graphitic carbon columns) paired with MS/MS fragmentation to distinguish target ions from isomers (e.g., branched vs. linear analogs in ). Apply principal component analysis (PCA) to spectral data to resolve overlapping peaks .

Data Contradiction & Validation

Q. How should researchers address conflicting bioaccumulation factors (BAFs) reported for this compound in aquatic vs. terrestrial ecosystems?

  • Methodological Answer : Standardize test organisms (e.g., zebrafish for aquatic systems, earthworms for soil) and exposure durations. Use stable isotope probing to track compound distribution in tissues. Cross-reference with partitioning coefficients (e.g., log KowK_{ow}) from structural analogs like perfluorooctane sulfonamides ( ) to identify hydrophobicity-driven discrepancies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluoro-2-trifluoromethyl-4-oxanonane
Reactant of Route 2
Perfluoro-2-trifluoromethyl-4-oxanonane

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